(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-{4-[(2-methylbenzyl)oxy]phenyl}prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, anilines, and benzyl ethers. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved.
Scientific Research Applications
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2-PROPENAMIDE has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylphenyl derivatives and benzyl ether derivatives. Examples include:
Sulfonylphenyl derivatives: Compounds with similar sulfonyl and phenyl groups, such as sulfonylureas.
Benzyl ether derivatives: Compounds with similar benzyl ether groups, such as benzyl alcohols and benzylamines.
Uniqueness
What sets (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-2-PROPENAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C32H29N3O4S |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
(E)-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C32H29N3O4S/c1-22-7-4-5-10-26(22)21-39-29-15-11-25(12-16-29)19-27(20-33)32(36)34-28-13-17-30(18-14-28)40(37,38)35-31-23(2)8-6-9-24(31)3/h4-19,35H,21H2,1-3H3,(H,34,36)/b27-19+ |
InChI Key |
LKVWUEWNSMYWMW-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4C)/C#N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4C)C#N |
Origin of Product |
United States |
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